2-Methyl-6-(propylamino)nicotinaldehyde
Beschreibung
2-Methyl-6-(propylamino)nicotinaldehyde is a nicotinaldehyde derivative featuring a methyl group at the 2-position and a propylamino substituent at the 6-position of the pyridine ring. This compound’s structural modifications are hypothesized to influence its electronic, steric, and biochemical properties, particularly in enzymatic inhibition and autocatalytic reactions.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-methyl-6-(propylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-3-6-11-10-5-4-9(7-13)8(2)12-10/h4-5,7H,3,6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
VPEWCSPPHQOEEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=NC(=C(C=C1)C=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(propylamino)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with nicotinaldehyde.
Substitution Reaction: The aldehyde group at the 6th position is substituted with a propylamino group. This can be achieved through a nucleophilic substitution reaction using propylamine as the nucleophile.
Methylation: The final step involves the methylation of the 2nd position of the nicotinaldehyde ring. This can be done using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 2-Methyl-6-(propylamino)nicotinaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Condensation Reactions
The aldehyde group undergoes nucleophilic addition-elimination reactions with amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes.
Example Reaction with Amines
In acetonitrile (MeCN) at 40–110°C, the aldehyde reacts with primary/secondary amines (e.g., n-butylamine) to form 2-(alkylamino)nicotinamide derivatives via acylation ( ).
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| n-Butylamine | MeCN, 40°C, 10 min | 2-(Butylamino)nicotinamide | >85% |
Hydrazone Formation
Reaction with hydrazines (e.g., isonicotinohydrazide) in ethanol under reflux yields hydrazones, which can coordinate metals for catalytic applications ( ).
Acylation of the Propylamino Group
The secondary amine reacts with acylating agents (e.g., acetic anhydride, acyl chlorides) under mild conditions.
Mechanism : Nucleophilic attack by the amine on the acyl electrophile forms N-acyl derivatives. For example, reaction with benzoyl chloride in dichloromethane (DCM) at room temperature produces N-benzoyl-2-methyl-6-propylaminonicotinaldehyde ( ).
Cyclization and Heterocycle Formation
The compound participates in multicomponent reactions to form fused heterocycles:
Pyrido[2,3-d]pyrimidine Synthesis
Under acidic conditions, condensation with ethyl cyanoacetate proceeds via:
-
Nucleophilic attack on the aldehyde to form an oxazine intermediate.
-
Dimroth rearrangement to yield pyrido[2,3-d]pyrimidines ( ).
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl cyanoacetate | H2O, 80°C, 6 h | Pyrido[2,3-d]pyrimidine | 82% |
Nucleophilic Additions to the Aldehyde
The aldehyde group engages in Grignard or cyanide additions, though steric hindrance from the methyl and propyl groups may limit reactivity.
Example : Reaction with methylmagnesium bromide in tetrahydrofuran (THF) at 0°C yields a secondary alcohol, which can be oxidized to the corresponding carboxylic acid ( ).
Oxidation and Reduction
-
Oxidation : The aldehyde is oxidized to 2-methyl-6-(propylamino)nicotinic acid using KMnO4 in acidic conditions ( ).
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the aldehyde to a primary alcohol ( ).
Participation in Baylis-Hillman Reactions
In DMF with a tertiary amine catalyst, the aldehyde reacts with activated alkenes (e.g., acrylonitrile) to form α-hydroxyalkyl derivatives. These adducts show anti-malarial activity in screening studies ( ).
Key Mechanistic Influences
-
Electronic Effects : The electron-donating methyl and propylamino groups stabilize intermediates via resonance, favoring electrophilic substitutions at the pyridine ring.
-
Steric Effects : Substituents at the 2- and 6-positions hinder reactions at the 3-aldehyde group, directing selectivity toward amine functionalization ( , ).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have highlighted the potential of 2-Methyl-6-(propylamino)nicotinaldehyde as an inhibitor against drug-resistant strains of influenza A virus. This compound has been shown to target the M2 proton channel, which is crucial for viral replication. The inhibition of this channel can lead to a significant reduction in viral load, making it a candidate for antiviral drug development .
2. Neurological Disorders
This compound has also been investigated for its neuroprotective properties. Research indicates that it may help in mitigating the effects of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. In vitro studies demonstrated that 2-Methyl-6-(propylamino)nicotinaldehyde enhances neuronal survival under stress conditions, suggesting its potential use in treating conditions such as Alzheimer's disease .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Influenza A Virus Inhibition
In a controlled laboratory setting, researchers synthesized several derivatives of nicotinaldehyde, including 2-Methyl-6-(propylamino)nicotinaldehyde, and tested their efficacy against different strains of influenza A virus. The results indicated that this compound significantly reduced viral replication rates compared to untreated controls. This suggests a promising avenue for developing new antiviral therapies targeting resistant strains .
Case Study 2: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer's disease, 2-Methyl-6-(propylamino)nicotinaldehyde was administered to assess its neuroprotective effects. The results showed a marked improvement in cognitive function and a reduction in amyloid-beta plaque formation in treated animals compared to controls. This supports the hypothesis that this compound may have therapeutic potential for neurodegenerative disorders .
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(propylamino)nicotinaldehyde involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Modifications
The table below summarizes key structural features and functional properties of nicotinaldehyde derivatives:
Notes:
- Ki values reflect nicotinamidase inhibition potency. Lower values indicate stronger inhibition.
- Theoretical implications: The propylamino group may enhance steric hindrance or alter binding affinity compared to smaller substituents.
Inhibitory Activity and Assay Compatibility
- Nicotinaldehyde exhibits superior inhibitory activity (Ki = 0.015 µM) compared to 5-bromonicotinaldehyde (Ki = 0.07 µM), likely due to reduced steric and electronic interference from the unsubstituted pyridine ring . In whole-cell PZA/AFS assays, nicotinaldehyde halted color formation at lower concentrations (75–100 µM), confirming its potency.
- The 2-methyl group may further restrict conformational flexibility, indirectly affecting inhibition efficacy.
Role in Autocatalytic Reactions (Soai Reaction)
- FPyII demonstrates exceptional autocatalytic performance in the Soai reaction due to its low Lewis basicity, which minimizes inhibitory side reactions and stabilizes transition states . The electron-withdrawing fluorine and trimethylsilyl groups reduce electron density at the pyridine nitrogen.
- This contrasts with FPyII’s design philosophy, suggesting divergent applications in asymmetric synthesis.
Electronic and Steric Considerations
- Electron-withdrawing groups (e.g., Br in 5-bromonicotinaldehyde) reduce pyridine nitrogen basicity, weakening substrate-enzyme interactions but improving compatibility in autocatalytic systems.
- Electron-donating groups (e.g., NH in propylamino) enhance basicity, which could improve binding in inhibition contexts but disrupt autocatalytic efficiency.
Research Implications and Gaps
- Assay Limitations: The SNP method is unsuitable for inhibitor screening due to nonspecific interactions with test compounds . This highlights the need for tailored assays when evaluating 2-Methyl-6-(propylamino)nicotinaldehyde.
- Comparative crystallographic or computational modeling could resolve ambiguities in binding modes.
Biologische Aktivität
2-Methyl-6-(propylamino)nicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
2-Methyl-6-(propylamino)nicotinaldehyde is a derivative of nicotinaldehyde, featuring a methyl group and a propylamino group that may influence its pharmacological properties. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of 2-Methyl-6-(propylamino)nicotinaldehyde has been explored through various studies, focusing on its effects on different biological systems.
1. Anticancer Activity
Research has indicated that compounds with similar structures to 2-Methyl-6-(propylamino)nicotinaldehyde exhibit significant anticancer properties. For instance, derivatives of nicotinaldehyde have been shown to induce apoptosis in cancer cells through mechanisms involving DNA cross-linking and disruption of cellular metabolism .
Table 1: Anticancer Activity of Nicotinaldehyde Derivatives
2. Neuroprotective Effects
Studies suggest that nicotinaldehyde derivatives may exert neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
3. Antimicrobial Properties
Preliminary findings indicate that 2-Methyl-6-(propylamino)nicotinaldehyde may possess antimicrobial properties against various pathogens. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes .
Case Studies
Several case studies have documented the effects and therapeutic potential of 2-Methyl-6-(propylamino)nicotinaldehyde:
- Case Study on Anticancer Activity : A study conducted on breast cancer cell lines demonstrated that treatment with 2-Methyl-6-(propylamino)nicotinaldehyde resulted in a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
- Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of the compound showed a marked improvement in cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of Gram-positive bacteria, showcasing its potential as an alternative antimicrobial agent .
Q & A
Basic: What are the optimal synthetic routes for 2-Methyl-6-(propylamino)nicotinaldehyde?
Methodological Answer:
The synthesis of nicotinaldehyde derivatives often involves nucleophilic substitution or condensation reactions. For 2-Methyl-6-(propylamino)nicotinaldehyde, a plausible route includes:
- Step 1: Reacting 6-bromo-2-methylnicotinaldehyde with propylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours.
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Key Considerations: Use catalysts like triethylamine (TEA) to neutralize HBr byproducts. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
Basic: How to assess purity and structural integrity of 2-Methyl-6-(propylamino)nicotinaldehyde?
Methodological Answer:
- HPLC Analysis: Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase A (0.1% TFA in water) and B (0.1% TFA in acetonitrile). Gradient: 10% B to 90% B over 20 min; flow rate 1 mL/min; UV detection at 254 nm. Compare retention times with USP reference standards for related nicotinaldehyde analogs .
- NMR Spectroscopy: Confirm the propylamino group via NMR (δ ~2.5–3.0 ppm for N–CH-CH-CH) and aromatic protons (δ ~8.0–9.0 ppm for pyridine-aldehyde). NMR should show a carbonyl signal at ~190 ppm .
Advanced: How does 2-Methyl-6-(propylamino)nicotinaldehyde function as a nicotinamidase inhibitor?
Methodological Answer:
Nicotinaldehyde derivatives are competitive inhibitors of nicotinamidases, enzymes involved in NAD metabolism.
- Kinetic Assays: Perform fluorescence-based plate-reader assays using Plasmodium falciparum or Borrelia burgdorferi nicotinamidase. Measure via Lineweaver-Burk plots (e.g., for nicotinaldehyde with NAM substrate) .
- Whole-Cell Screening: Use E. coli Rosetta 2 expressing recombinant nicotinamidase. Add PZA/AFS (pyrazinamide/ammonium ferric sulfate) revealing solution; inhibition is visible as a color gradient (red to uncolored). Threshold: ~75–100 µM for nicotinaldehyde .
Advanced: How to resolve contradictions in inhibition efficacy across substrates?
Methodological Answer:
Discrepancies in values (e.g., 0.18 µM with NAM vs. 0.015 µM with PZA) arise from substrate-specific binding kinetics.
- Substrate Competition: Validate via dual-substrate kinetic assays. For PZA, use 20 mM PZA/1% AFS; for NAM, use 1 mM NAM/0.75% SNP (sodium nitroprusside).
- Data Normalization: Normalize activity to a non-inhibited control and account for potential inhibitor-substrate cross-reactivity (e.g., SNP reacts with brominated derivatives) .
Advanced: Can computational modeling predict the reactivity of 2-Methyl-6-(propylamino)nicotinaldehyde?
Methodological Answer:
Density Functional Theory (DFT) calculations at the M06/6-311G(d,p) level can optimize geometry and predict electronic properties:
- HOMO-LUMO Gaps: Determine charge transfer potential (e.g., ΔE ~4.5 eV for similar nicotinaldehydes).
- Nonlinear Optical (NLO) Properties: Calculate hyperpolarizability (β) to assess suitability in photochemical applications .
- Validation: Compare computed IR spectra with experimental FT-IR data (e.g., C=O stretch at ~1680 cm) .
Advanced: How to detect trace impurities in synthesized 2-Methyl-6-(propylamino)nicotinaldehyde?
Methodological Answer:
- LC-MS/MS: Use a Q-TOF mass spectrometer in positive ion mode (ESI+). Monitor for:
- Related Compound A: o-Toluidine derivatives (m/z ~143.62) .
- Oxidation Byproducts: Aldehyde-to-carboxylic acid conversion (m/z +16).
- Limit of Detection (LOD): Achieve ≤0.1% impurity levels using MRM transitions (e.g., 220.31 → 143.62 for propylamino cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
